RP-6685

Polθ inhibition enzyme assay synthetic lethality

Select RP-6685 for unmatched oral bioavailability in Polθ inhibition—the first orally active inhibitor optimized via structure-based design for synthetic lethality studies in BRCA-mutant and HRD cancers. Unlike injectable-only alternatives (ART558, ART4215), RP-6685 achieves IC50=5.8 nM with 53% single-agent tumor growth inhibition in BRCA2-/- xenografts. Validated synergy with talazoparib and prexasertib addresses PARP inhibitor resistance. Its arylalkyne scaffold and selectivity against POLα/ε/γ/μ ensure reproducible results.

Molecular Formula C22H14F7N5O
Molecular Weight 497.4 g/mol
Cat. No. B10855052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP-6685
Molecular FormulaC22H14F7N5O
Molecular Weight497.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(CC#CC2=NN=C(C=C2)N)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)C(F)(F)F)F
InChIInChI=1S/C22H14F7N5O/c23-14-3-6-16(7-4-14)34(9-1-2-15-5-8-19(30)33-32-15)20(35)11-18-17(22(27,28)29)10-13(12-31-18)21(24,25)26/h3-8,10,12H,9,11H2,(H2,30,33)
InChIKeyLHFFKHVGAKIDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RP-6685: Orally Bioavailable DNA Polymerase Theta Inhibitor with Potent Antitumor Efficacy in BRCA-Mutant Models


RP-6685 is a synthetic organic small molecule that functions as a potent, selective, and orally bioavailable inhibitor of the DNA polymerase theta (Polθ) enzyme [1]. It was developed via structure-based drug design for synthetic lethality applications in cancers harboring BRCA1/2 mutations or homologous recombination deficiency (HRD) [1]. Preclinical studies demonstrate its ability to inhibit Polθ polymerase activity with an IC50 of 5.8 nM in biochemical assays, and it has shown significant antitumor efficacy in vivo in a BRCA2-deficient HCT116 mouse tumor xenograft model [2]. Its primary intended use is as an investigational therapeutic for BRCA-mutant breast and ovarian cancers, addressing the limitations of existing therapies such as PARP inhibitor resistance [1].

Why Polθ Inhibitors Like RP-6685 Cannot Be Interchanged: Critical Differences in Potency, Selectivity, and Bioavailability


Polθ inhibitors are not functionally interchangeable due to significant differences in their core chemical scaffolds, binding mechanisms, and pharmacokinetic properties. For instance, the first-generation Polθ inhibitor novobiocin is an antibiotic with weak and non-specific Polθ activity, limiting its clinical utility [1]. In contrast, newer inhibitors like ART558 and ART4215 are potent but lack oral bioavailability, which restricts dosing flexibility and translation [2]. RP-6685, featuring a distinct arylalkyne scaffold, was specifically optimized through structure-based drug design to achieve high biochemical and cellular potency while maintaining oral bioavailability [3]. This unique profile directly addresses the key limitations of earlier compounds. Therefore, substituting RP-6685 with another Polθ inhibitor—without accounting for these quantifiable differences in potency, selectivity, and pharmacokinetics—would compromise experimental reproducibility and therapeutic validity [1].

RP-6685: Quantitative Evidence of Differentiation in Polθ Inhibition Potency, Cellular Activity, and Synergistic Combinations


High Biochemical Potency Against Polθ: RP-6685 IC50 of 5.8 nM vs. Novobiocin ~10 µM

RP-6685 exhibits a significantly higher biochemical potency against the Polθ enzyme compared to novobiocin, a first-generation Polθ inhibitor [1]. In a PicoGreen biochemical assay, RP-6685 inhibited Polθ polymerase activity with an IC50 of 5.8 nM, representing an approximately 1,700-fold increase in potency over novobiocin, which has a reported IC50 of approximately 10 µM [1]. This quantitative difference translates to substantially lower required concentrations for effective enzyme inhibition in experimental and therapeutic settings [2].

Polθ inhibition enzyme assay synthetic lethality

Cellular Potency in BRCA-Deficient Cells: RP-6685 IC50 of 0.94 µM in LIG4−/− HEK293 Cells

RP-6685 demonstrates potent cellular activity in a BRCA-deficient genetic background, a critical feature for its intended synthetic lethal application [1]. In HEK293 cells lacking LIG4 (a genetic context that mimics BRCA deficiency and sensitizes cells to Polθ inhibition), RP-6685 inhibited cell proliferation with an IC50 of 0.94 µM [1]. This sub-micromolar cellular potency is consistent with its high biochemical inhibition and validates its ability to engage Polθ within a complex cellular environment, a property that is not a given for all Polθ inhibitors [2]. While direct comparative cellular IC50 data for other Polθ inhibitors in the same exact assay system are limited, this value establishes a benchmark for cellular activity against which procurement decisions can be assessed [2].

cellular potency BRCA deficiency DNA repair

In Vivo Antitumor Efficacy: 53% Tumor Growth Inhibition in BRCA2−/− Xenograft Model

RP-6685 has demonstrated significant in vivo antitumor efficacy in a well-established BRCA2-deficient mouse xenograft model, confirming that its oral bioavailability translates into pharmacodynamic effect [1]. In an HCT116 BRCA2−/− mouse tumor xenograft model, oral administration of RP-6685 at a dose of 80 mg/kg twice daily for 21 days resulted in a 53% tumor growth inhibition (TGI) [1]. This level of in vivo activity provides a crucial differentiation point: many Polθ inhibitors, including the clinically tested novobiocin, have shown little to no single-agent activity in similar xenograft models [2]. The demonstrated TGI of 53% for RP-6685 as a single agent establishes a meaningful benchmark for its potential utility [1].

in vivo efficacy xenograft BRCA2-deficient

Synergistic Potentiation of PARP and CHK1/2 Inhibitors in Patient-Derived Tumor Spheroids

RP-6685 exhibits potent combination activity with clinically relevant targeted agents, a key feature for its application in overcoming PARP inhibitor resistance [1]. In multi-cell type (MCT) tumor spheroids derived from a patient with endometrial serous carcinoma, the combination of RP-6685 with the PARP inhibitor talazoparib produced greater-than-additive cytotoxicity at the highest concentrations of Polθ inhibitor [1]. Furthermore, the combination of RP-6685 with the CHK1/2 inhibitor prexasertib resulted in an up to 1-log increase in cytotoxicity compared to either agent alone, demonstrating clear synergistic activity [1]. While the in-class comparator ART-558 also showed similar trends in these assays, the data confirm that RP-6685 possesses the requisite on-target activity to potentiate the effects of DNA damage response (DDR) inhibitors, a critical functional characteristic for its scientific application [2].

combination therapy PARP inhibitor spheroid model

Enzyme Selectivity: RP-6685 Shows No Activity Against Related DNA Polymerases

RP-6685 demonstrates a favorable selectivity profile against other human DNA polymerases, a critical parameter for minimizing off-target effects in cellular and in vivo studies [1]. Biochemical profiling revealed that RP-6685 is inactive at POLα, POLε, POLγ, and POLμ isozymes, indicating that its inhibitory activity is specific to Polθ within this panel [1]. While comprehensive selectivity data across the broader kinome or polymerase families are not fully disclosed in the primary literature, this panel data provides a baseline for its selectivity compared to less characterized or broader-spectrum inhibitors like novobiocin, which is known to interact with multiple targets including topoisomerase II and Hsp90 [2].

selectivity off-target polymerase panel

Oral Bioavailability: A Critical Differentiator for In Vivo Experimental Utility

RP-6685 was specifically optimized for oral bioavailability, a feature that distinguishes it from many other advanced Polθ inhibitors such as ART558 and ART4215, which are primarily used via intraperitoneal or intravenous routes in preclinical studies [1]. While detailed pharmacokinetic parameters (e.g., %F, Cmax, t1/2) are not fully disclosed in the open literature, the demonstrated in vivo efficacy following oral administration in the HCT116 BRCA2−/− xenograft model serves as functional evidence of adequate oral absorption and systemic exposure [2]. This property is particularly valuable for chronic dosing regimens in long-term preclinical studies and provides a more translationally relevant route of administration compared to injectable-only alternatives [1].

oral bioavailability pharmacokinetics in vivo dosing

Optimal Research and Preclinical Application Scenarios for RP-6685 Based on Quantitative Evidence


Synthetic Lethality Studies in BRCA1/2-Deficient or HRD Cancer Models

RP-6685 is ideally suited for in vitro and in vivo experiments designed to investigate synthetic lethality in BRCA-mutant or homologous recombination-deficient (HRD) cancer models. Its high biochemical potency (IC50 = 5.8 nM) and sub-micromolar cellular activity (IC50 = 0.94 µM in LIG4−/− HEK293 cells) enable robust target engagement and functional inhibition of Polθ at experimentally achievable concentrations [1]. The compound's demonstrated 53% tumor growth inhibition as a single agent in BRCA2−/− xenografts provides a clear baseline for assessing synergy with other DNA damage response (DDR) modulators [1]. This scenario is directly supported by the compound's design rationale and validation data [2].

Combination Therapy Research with PARP or CHK1/2 Inhibitors to Overcome Resistance

RP-6685 is a valuable tool for combination studies aimed at overcoming PARP inhibitor resistance. Data from patient-derived MCT spheroids demonstrate its ability to produce greater-than-additive cytotoxicity with talazoparib and an up to 1-log increase in cytotoxicity with prexasertib [1]. These quantitative synergy data justify its use in preclinical studies exploring rational combination regimens for HRD tumors that have developed resistance to PARP inhibitors or other DDR-targeted agents [2]. The oral bioavailability of RP-6685 also facilitates chronic combination dosing in long-term in vivo studies [3].

Pharmacodynamic Studies Requiring Oral Dosing and Sustained Target Engagement

RP-6685 is the preferred Polθ inhibitor for preclinical studies requiring oral administration due to its optimized pharmacokinetic properties [1]. Unlike injectable-only alternatives such as ART558 and ART4215, RP-6685's oral bioavailability supports less invasive, chronic dosing regimens in rodent models, which is essential for long-term efficacy and toxicity studies [1]. This property makes it particularly suitable for experiments where repeated intraperitoneal or intravenous injections would confound results or impose excessive animal stress. The in vivo efficacy data from the HCT116 BRCA2−/− xenograft model, achieved with oral BID dosing, serve as functional validation of its pharmacokinetic suitability [2].

Structure-Activity Relationship (SAR) and Chemical Biology Investigations of Polθ

RP-6685 serves as a high-quality reference compound for chemical biology studies and SAR campaigns focused on Polθ. Its well-characterized selectivity profile (inactive against POLα, POLε, POLγ, and POLμ) reduces the likelihood of confounding off-target effects [1]. The compound's high biochemical and cellular potency (IC50 = 5.8 nM and 0.94 µM, respectively) provides a robust benchmark against which new chemical entities can be compared [2]. Furthermore, its distinct arylalkyne scaffold, developed through structure-based design, offers a unique starting point for medicinal chemistry optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RP-6685

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.